N-(2,1,3-benzothiadiazol-5-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiadiazole moiety linked to a chromene core, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiadiazole intermediate, which is then coupled with a chromene derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can modify the functional groups, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-5-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The chromene core may also contribute to the compound’s biological effects by interacting with cellular components and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-5-yl)-2-chloroacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxyacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-4-thiomorpholinecarboxamide
Uniqueness
N-(2,1,3-benzothiadiazol-5-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of the benzothiadiazole and chromene moieties This combination imparts distinct chemical and biological properties that are not observed in the similar compounds listed above
Properties
Molecular Formula |
C17H11N3O3S |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C17H11N3O3S/c1-9-2-4-11-14(21)8-16(23-15(11)6-9)17(22)18-10-3-5-12-13(7-10)20-24-19-12/h2-8H,1H3,(H,18,22) |
InChI Key |
JHVNPGDSVKKOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC4=NSN=C4C=C3 |
Origin of Product |
United States |
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